molecular formula C11H21FN2O2 B8241648 tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate

tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate

Cat. No.: B8241648
M. Wt: 232.29 g/mol
InChI Key: YFIXLOOYHRDQJF-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a fluorinated piperidine ring, which is known to impart specific chemical and biological activities.

Preparation Methods

The synthesis of tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.

    Fluorination: Introduction of the fluorine atom at the desired position on the piperidine ring.

    Carbamate formation: The final step involves the reaction of the fluorinated piperidine with tert-butyl isocyanate to form the carbamate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The fluorine atom in the piperidine ring plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: Lacks the fluorinated piperidine ring, resulting in different chemical and biological properties.

    Fluorinated piperidines: These compounds share the fluorinated piperidine ring but differ in other functional groups attached.

    N-Boc-protected anilines: These compounds have a similar carbamate group but differ in the aromatic ring structure.

Properties

IUPAC Name

tert-butyl N-[[(3S,4R)-3-fluoropiperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIXLOOYHRDQJF-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNCC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCNC[C@H]1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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